molecular formula C10H5Cl2N3O2 B15250426 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde CAS No. 112719-60-5

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde

Cat. No.: B15250426
CAS No.: 112719-60-5
M. Wt: 270.07 g/mol
InChI Key: ZEMTYPUBZMVFNM-UHFFFAOYSA-N
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Description

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is an organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an aldehyde functional group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dioxane or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or protein modification. This compound can also act as a cross-linking agent in polymer chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

CAS No.

112719-60-5

Molecular Formula

C10H5Cl2N3O2

Molecular Weight

270.07 g/mol

IUPAC Name

4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C10H5Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-7-3-1-6(5-16)2-4-7/h1-5H

InChI Key

ZEMTYPUBZMVFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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